molecular formula C17H14Cl2N2O3 B2671564 N-(3,4-dichlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide CAS No. 886933-19-3

N-(3,4-dichlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B2671564
CAS No.: 886933-19-3
M. Wt: 365.21
InChI Key: XICGVUHBRLVZID-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide typically involves the reaction of 3,4-dichloroaniline with 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yloxy)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
  • 1-(3,4-dichlorophenyl)-4-(3,4-dichlorophenylureido)oxamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-13-5-4-10(8-14(13)19)21-16(22)9-24-15-3-1-2-12-11(15)6-7-20-17(12)23/h1-5,8H,6-7,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICGVUHBRLVZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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